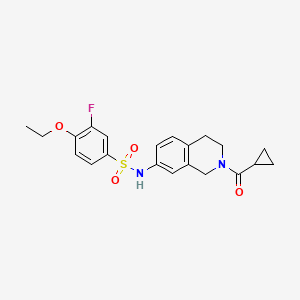
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is an organic compound that features a furan ring and a dihydroisoquinoline moiety connected by a propenone linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline.
Condensation Reaction: The key step involves a condensation reaction between furan-2-carbaldehyde and 6-methoxy-3,4-dihydroisoquinoline in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like ethanol.
Reaction Conditions: The reaction mixture is usually heated under reflux for several hours to ensure complete reaction, followed by purification using column chromatography.
Industrial Production Methods
While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the condensation reaction to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the propenone linker, converting the double bond into a single bond and forming the corresponding saturated ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated ketone derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology
Biological Activity: Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore these activities for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one.
Medicine
Drug Development: The compound’s structure suggests it could be a candidate for drug development, particularly for targeting specific enzymes or receptors in the body.
Industry
Material Science:
Mecanismo De Acción
The exact mechanism of action for (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one is not well-defined. similar compounds exert their effects by interacting with specific molecular targets such as enzymes or receptors. The furan ring and dihydroisoquinoline moiety may play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(furan-2-yl)-1-(isoquinolin-2-yl)prop-2-en-1-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(E)-3-(thiophen-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of both a furan ring and a methoxy-substituted dihydroisoquinoline moiety makes (E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one unique. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-1-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-5-4-14-12-18(9-8-13(14)11-16)17(19)7-6-15-3-2-10-21-15/h2-7,10-11H,8-9,12H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPSAWWZURRADH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)C=CC3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CN(CC2)C(=O)/C=C/C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(pyridine-4-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2570683.png)
![2-(2-Methoxy-5-methylbenzenesulfonyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2570684.png)
![3-amino-N-(2,4-dimethoxyphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2570685.png)

![N-{2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2570691.png)
![6-{[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2570692.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2570694.png)
![4-[Bis(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]benzoic acid](/img/structure/B2570696.png)
![10-(4-fluorophenyl)-14-phenyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2570697.png)
![Methyl 5-((((7,7-dimethyl-2-oxobicyclo[2.2.1]heptyl)methyl)sulfonyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2570702.png)

![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2570704.png)


